molecular formula C13H19NOS B14723308 O-(4-tert-butylphenyl) dimethylcarbamothioate CAS No. 13522-61-7

O-(4-tert-butylphenyl) dimethylcarbamothioate

Cat. No.: B14723308
CAS No.: 13522-61-7
M. Wt: 237.36 g/mol
InChI Key: GFYOYDLMJNLCEZ-UHFFFAOYSA-N
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Description

O-(4-tert-butylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C13H19NOS. It is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, and a dimethylcarbamothioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-tert-butylphenyl) dimethylcarbamothioate typically involves the reaction of 4-tert-butylphenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamothioate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

O-(4-tert-butylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-tert-butylphenyl) dimethylcarbamothioate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of O-(4-tert-butylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-tert-butylphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

13522-61-7

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

O-(4-tert-butylphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H19NOS/c1-13(2,3)10-6-8-11(9-7-10)15-12(16)14(4)5/h6-9H,1-5H3

InChI Key

GFYOYDLMJNLCEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=S)N(C)C

Origin of Product

United States

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